An In-depth Technical Guide to 1-BOC-3-(4-nitrophenoxymethyl)azetidine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-BOC-3-(4-nitrophenoxymethyl)azetidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] This guide provides a detailed technical overview of a specific, functionalized azetidine derivative: 1-BOC-3-(4-nitrophenoxymethyl)azetidine . As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying chemical principles and strategic considerations essential for leveraging this compound in a research and development setting. We will explore its synthesis, delve into its chemical characteristics, and discuss its potential applications as a versatile building block in the synthesis of more complex molecules.
Core Chemical Properties and Structural Features
1-BOC-3-(4-nitrophenoxymethyl)azetidine is a substituted four-membered nitrogen heterocycle. The structure is characterized by an azetidine ring with the nitrogen atom protected by a tert-butoxycarbonyl (BOC) group. A 4-nitrophenoxymethyl moiety is attached at the 3-position of the azetidine ring.
| Property | Value | Source |
| CAS Number | 1355248-07-5 | [2] |
| Molecular Formula | C₁₅H₂₀N₂O₅ | [2] |
| Molecular Weight | 308.33 g/mol | [2] |
| SMILES | O=[O-] | [2] |
The key structural features that dictate the chemical behavior of this molecule are:
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The Strained Azetidine Ring: This four-membered ring possesses significant ring strain (approximately 25.4 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions, providing a pathway for further functionalization.[3]
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The BOC Protecting Group: The tert-butoxycarbonyl group is a robust protecting group for the azetidine nitrogen. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine for subsequent reactions.
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The 4-Nitrophenoxy Ether Linkage: The ether bond connects the azetidine core to a 4-nitrophenyl group. The electron-withdrawing nature of the nitro group makes the phenoxy group a good leaving group in nucleophilic aromatic substitution reactions, although this is less common than reactions involving the azetidine ring itself. The nitro group can also be reduced to an amine, providing another point for chemical modification.
Synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine
The synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is not extensively detailed in publicly available literature. However, based on established synthetic methodologies for analogous ether linkages, two primary and reliable synthetic routes can be proposed, both starting from the commercially available 1-BOC-3-(hydroxymethyl)azetidine .
Starting Material: 1-BOC-3-(hydroxymethyl)azetidine
The precursor, 1-BOC-3-(hydroxymethyl)azetidine, can be synthesized from 1-benzylazetidin-3-ol. The process involves the debenzylation of 1-benzylazetidin-3-ol via hydrogenation using a palladium on carbon (Pd/C) catalyst, followed by the protection of the resulting azetidine nitrogen with a BOC group.[4]
Caption: Synthesis of the key precursor, 1-BOC-3-(hydroxymethyl)azetidine.
Proposed Synthetic Pathways
Two highly effective methods for the etherification of 1-BOC-3-(hydroxymethyl)azetidine with 4-nitrophenol are the Williamson Ether Synthesis and the Mitsunobu Reaction.
Caption: Proposed synthetic routes to 1-BOC-3-(4-nitrophenoxymethyl)azetidine.
The Williamson ether synthesis is a classic and robust method for forming ethers.[5] In this approach, the alcohol (1-BOC-3-(hydroxymethyl)azetidine) is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an electrophile. For the synthesis of the target compound, 4-nitrophenol would be deprotonated to the more nucleophilic phenoxide, which would then react with an activated form of 1-BOC-3-(hydroxymethyl)azetidine. A more direct approach involves activating the hydroxyl group of 1-BOC-3-(hydroxymethyl)azetidine by converting it into a good leaving group, such as a tosylate or mesylate, followed by reaction with the sodium salt of 4-nitrophenol.
Proposed Protocol:
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Activation of the Alcohol:
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To a solution of 1-BOC-3-(hydroxymethyl)azetidine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add p-toluenesulfonyl chloride or methanesulfonyl chloride (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Work up the reaction by washing with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated or mesylated intermediate.
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Nucleophilic Substitution:
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To a solution of 4-nitrophenol (1.1 equivalents) in a polar aprotic solvent such as DMF, add a strong base like sodium hydride (1.1 equivalents) portion-wise at 0 °C to form the sodium phenoxide.
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Add the solution of the tosylated or mesylated azetidine intermediate (1 equivalent) in DMF to the phenoxide solution.
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Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitored by TLC).
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Cool the reaction mixture, quench with water, and extract with an organic solvent like ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel to obtain 1-BOC-3-(4-nitrophenoxymethyl)azetidine.
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The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry if the alcohol is chiral.[6] This reaction involves the in-situ activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Causality Behind Experimental Choices: The Mitsunobu reaction is often preferred for its mild reaction conditions and high functional group tolerance. The reaction proceeds via an SN2 mechanism, which would not be a concern for the achiral starting material but is a key feature of this reaction. The formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts necessitates purification by chromatography.
Proposed Protocol:
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Reaction Setup:
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To a solution of 1-BOC-3-(hydroxymethyl)azetidine (1 equivalent), 4-nitrophenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.5 equivalents) dropwise.
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The characteristic color change (e.g., from colorless to orange/red and back to a lighter color) indicates the progress of the reaction.
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Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring the reaction by TLC.
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Work-up and Purification:
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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The crude residue will contain the desired product along with triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct.
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Purify the crude product directly by flash column chromatography on silica gel to isolate 1-BOC-3-(4-nitrophenoxymethyl)azetidine.
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Expected Reactivity and Synthetic Utility
1-BOC-3-(4-nitrophenoxymethyl)azetidine is a versatile synthetic intermediate with several reactive handles that can be selectively manipulated.
Caption: Key reactive sites and potential transformations of the title compound.
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BOC Deprotection: The most common and predictable reaction is the removal of the BOC protecting group under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane or HCl in dioxane). This unmasks the secondary amine of the azetidine ring, allowing for a wide range of subsequent reactions such as acylation, alkylation, sulfonylation, or participation in reductive amination. This is a crucial step for incorporating the azetidine moiety into a larger molecular framework.
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Reduction of the Nitro Group: The nitro group on the phenyl ring can be readily reduced to an aniline derivative using standard conditions, such as catalytic hydrogenation (H₂ with Pd/C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron in acetic acid. This transformation provides a nucleophilic amino group on the aromatic ring, which can be further functionalized, for example, through diazotization followed by Sandmeyer reactions, or by forming amides or sulfonamides.
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Azetidine Ring-Opening: While the N-BOC group provides some stability, the inherent strain of the azetidine ring makes it susceptible to cleavage by strong nucleophiles, particularly when activated by a Lewis acid. This reactivity can be exploited to generate functionalized acyclic amine derivatives.
Applications in Drug Discovery and Medicinal Chemistry
Azetidine-containing compounds are of significant interest in drug discovery due to their favorable properties.[1] 1-BOC-3-(4-nitrophenoxymethyl)azetidine serves as a valuable building block for the synthesis of novel bioactive molecules. The azetidine core can act as a rigid scaffold to orient substituents in a defined three-dimensional space, which is critical for optimizing interactions with biological targets.
The 4-nitrophenoxymethyl substituent provides a handle for diversification. For instance, after reduction of the nitro group, the resulting aniline can be used to append various pharmacophores. This bifunctional nature of the molecule (a protected secondary amine and a masked aromatic amine) makes it a useful tool for generating libraries of compounds for high-throughput screening.
Spectroscopic Characterization (Predicted)
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¹H NMR:
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BOC Group: A singlet at approximately 1.4 ppm integrating to 9 protons.
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Azetidine Ring Protons: A multiplet in the region of 3.5-4.5 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded. The proton at the 3-position will likely be a multiplet.
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Methylene Bridge (-CH₂-O-): A doublet or multiplet around 4.0-4.5 ppm.
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Aromatic Protons: Two doublets in the aromatic region (around 7.0-8.5 ppm) characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group will be further downfield (deshielded) compared to the protons ortho to the ether linkage.
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¹³C NMR:
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BOC Group: Resonances around 28 ppm for the methyl carbons and around 80 ppm for the quaternary carbon. The carbonyl carbon will appear around 155 ppm.
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Azetidine Ring Carbons: Resonances in the range of 40-60 ppm.
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Methylene Bridge Carbon: A signal around 60-70 ppm.
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Aromatic Carbons: Signals in the aromatic region (110-165 ppm). The carbon bearing the nitro group and the carbon attached to the ether oxygen will be distinct quaternary signals.
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Mass Spectrometry (MS):
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ESI+: Expected to show a prominent ion for [M+H]⁺ (m/z 309.14) and potentially [M+Na]⁺ (m/z 331.12). Fragmentation may involve the loss of the BOC group or cleavage of the ether linkage.
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Safety and Handling
As with any chemical reagent, 1-BOC-3-(4-nitrophenoxymethyl)azetidine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data is not available, compounds containing nitroaromatic groups should be handled with care as they can be potentially toxic. A full review of the Safety Data Sheet (SDS) from the supplier is mandatory before handling this compound.
References
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 127. [Link]
- Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1089. [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1257124. [Link]
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Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 10(3), 634-643. [Link]
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A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 12(1), 81-88. [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 14(1), 5-23. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
